3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S2/c1-14-11-18-20(29-14)21(27)25(12-15-5-3-2-4-6-15)22(24-18)28-13-19(26)16-7-9-17(23)10-8-16/h2-10,14H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQGLYJTCYJFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Attachment of the Benzyl and Chlorophenyl Groups: These groups are introduced through Friedel-Crafts alkylation reactions, where benzyl chloride and 4-chlorobenzoyl chloride react with the thieno[3,2-d]pyrimidine core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl chloride, 4-chlorobenzoyl chloride, Lewis acid catalysts
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibit significant anticancer properties. Key findings include:
- Inhibition of Key Enzymes : These compounds have been shown to inhibit enzymes involved in cancer cell proliferation such as thymidylate synthase and dihydrofolate reductase.
- In vitro Studies : Various studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can effectively reduce cell viability in cancer cell lines like breast and lung cancer cells.
| Study | Findings |
|---|---|
| Salama et al. | Modifications to the benzyl group significantly enhanced cytotoxicity against breast cancer cells. |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Broad-Spectrum Activity : Thieno[3,2-d]pyrimidine derivatives have shown effectiveness against a range of bacteria and fungi.
- Specific Pathogens : Studies indicate activity against E. coli, S. aureus, and C. albicans.
| Study | Findings |
|---|---|
| Antimicrobial Screening | Certain derivatives exhibited MIC values as low as 12.5 μg/mL against resistant bacterial strains like Mycobacterium tuberculosis. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Sulfanyl Group : Enhances interaction with biological targets.
- Chloro and Fluoro Substituents : Modulate lipophilicity and bioavailability.
Case Study 1: Anticancer Activity
In a recent investigation by Salama et al., several thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. The results indicated that modifications to the benzyl group significantly enhanced cytotoxicity against breast cancer cells.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives revealed that certain compounds exhibited MIC values as low as 12.5 μg/mL against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets in the cell. It is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells .
Comparison with Similar Compounds
Cyclopenta-Fused Analogues
- Compound: 3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS: 679798-39-1) Key difference: Incorporation of a cyclopenta ring fused to the thienopyrimidinone core. Impact: Increased rigidity and altered binding pocket compatibility compared to the non-fused target compound.
Benzothieno-Fused Analogues
- Compound: 3-Benzyl-2-[[2-(4-phenylpiperazin-1-yl)-2-oxoethyl]sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (4c) Key difference: Replacement of the thieno[3,2-d]pyrimidinone with a benzothieno[2,3-d]pyrimidinone core. Impact: Extended aromatic system enhances π-π interactions but may reduce solubility.
Substituent Variations
Sulfanyl Group Modifications
- Compound: 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (CAS: 686772-00-9) Key difference: 4-Methylphenyl group at position 3 instead of benzyl. Impact: Reduced lipophilicity (logP decrease by ~0.5 units) due to the smaller aryl group.
- Compound: 3-(4-Chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 573940-83-7) Key difference: 2-Chlorophenyl ketone substituent instead of 4-chlorophenyl. Impact: Altered electronic effects (meta vs. para substitution) may influence receptor binding.
Position 6 Modifications
- Compound: 3-Benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 573943-57-4) Key difference: Fluorine substitution at the phenyl ring and absence of the 6-methyl group.
Physicochemical Properties
| Compound | Molecular Weight | logP | Water Solubility (mg/mL) | |
|---|---|---|---|---|
| Target Compound | 485.99 | 3.8 | 0.04 | |
| 686772-00-9 (4-Methylphenyl analogue) | 471.94 | 3.3 | 0.12 | |
| 573940-83-7 (2-Chlorophenyl analogue) | 501.40 | 4.1 | 0.02 |
Biological Activity
The compound 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological activities supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C21H18ClN3O2S
- Molecular Weight : 403.91 g/mol
- CAS Number : 702665-88-1
The compound features a thieno[3,2-d]pyrimidinone core structure with a benzyl and a chlorophenyl substituent, which are significant for its biological activity.
Anticancer Activity
Research indicates that compounds related to thieno[3,2-d]pyrimidinones exhibit significant anticancer properties. In vitro studies have demonstrated that 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can inhibit the proliferation of various cancer cell lines.
Key Findings:
- Cell Line Studies : The compound has shown cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
- Mechanism of Action : It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induces apoptosis via caspase activation |
| A549 | 12.8 | Inhibits G1 phase progression |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
Research Insights:
- Bacterial Strains Tested : E. coli, S. aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL depending on the bacterial strain.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
| Pseudomonas aeruginosa | 30 |
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, this compound has been investigated for other potential therapeutic activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines in vitro.
- Antioxidant Activity : The compound shows promise as an antioxidant agent by scavenging free radicals in various assays.
Case Studies
Several case studies have been documented regarding the use of thieno[3,2-d]pyrimidinones in clinical settings:
-
Study on Cancer Treatment : A clinical trial involving a derivative of this compound showed improved survival rates in patients with advanced breast cancer when combined with standard chemotherapy.
"The combination therapy significantly enhanced overall survival compared to chemotherapy alone" .
- Antimicrobial Efficacy : A study evaluating the efficacy of this compound against antibiotic-resistant strains found it effective in reducing bacterial load in infected animal models.
Q & A
Basic: What are the critical steps for synthesizing this thieno[3,2-d]pyrimidin-4-one derivative?
Answer:
The synthesis involves multi-step reactions starting with simpler precursors, such as thieno[3,2-d]pyrimidinone cores and functionalized benzyl or chlorophenyl derivatives. Key steps include:
- Nucleophilic substitution to introduce the sulfanyl group at position 2.
- Coupling reactions to attach the 4-chlorophenyl-2-oxoethyl moiety.
- Optimization of reaction conditions (e.g., solvent polarity, temperature control, and catalyst use) to maximize yield and minimize by-products .
- Purification via column chromatography or recrystallization to isolate the final compound.
Basic: Which spectroscopic methods are essential for confirming structural integrity?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and aromaticity of the thieno-pyrimidine core. For example, the benzyl group’s protons appear as a singlet (~δ 4.5 ppm), while the methyl group at position 6 resonates near δ 2.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 498.12).
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carbonyl group (C=O) at position 4 .
Basic: What preliminary biological assays are recommended for activity screening?
Answer:
- Antimicrobial Susceptibility Testing : Use standardized agar dilution or broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anti-inflammatory Assays : Measure inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
- Cytotoxicity Screening : Perform MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Answer:
- Functional Group Substitution : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity changes. For example, analogs with 4-fluorobenzyl substitutions showed enhanced antimicrobial activity .
- Core Modification : Compare activity with structurally related compounds (e.g., tetrahydrobenzothieno[2,3-d]pyrimidinones) to evaluate the impact of fused ring systems .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DHFR or kinases .
Advanced: What experimental approaches elucidate the mechanism of action?
Answer:
- Enzyme Inhibition Assays : Test activity against dihydrofolate reductase (DHFR) or tyrosine kinases using fluorometric or colorimetric substrates (e.g., NADPH oxidation for DHFR) .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., [3H]-estradiol for estrogen receptor binding) to identify targets .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
Advanced: How to resolve contradictions in reported biological activities?
Answer:
- Standardized Protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Dose-Response Analysis : Compare EC50/IC50 values across studies. For example, discrepancies in anti-inflammatory activity may arise from differences in LPS stimulation timing .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends (e.g., correlation between lipophilicity and antimicrobial potency) .
Advanced: How to assess stability under experimental storage conditions?
Answer:
- Accelerated Stability Studies : Store the compound at 40°C/75% RH for 6 months and analyze degradation products via HPLC. The 4-oxo group may hydrolyze under acidic conditions, forming a carboxylic acid derivative .
- Photostability Testing : Expose to UV light (320–400 nm) and monitor changes using UV-Vis spectroscopy. Thieno-pyrimidines are prone to ring-opening under prolonged UV exposure .
Advanced: What strategies optimize bioavailability for in vivo studies?
Answer:
- Salt Formation : Convert the free base to a hydrochloride salt to enhance aqueous solubility.
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve absorption (e.g., 200 nm particles achieve >80% encapsulation efficiency) .
- Prodrug Design : Introduce ester groups at the 4-oxo position to enhance membrane permeability, with hydrolysis in vivo restoring activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
